Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl group, a difluorophenyl moiety, and an 8-azabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process may include the following steps:
Formation of the 8-azabicyclo[3.2.1]octane core: This can be achieved through a series of cyclization reactions starting from tropinone derivatives.
Introduction of the difluorophenyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Addition of the tert-butyl group: This can be accomplished through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylate groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Tropinone derivatives: Share the 8-azabicyclo[3.2.1]octane core structure.
Difluorophenyl compounds: Contain the difluorophenyl moiety and exhibit similar reactivity.
Tert-butyl esters: Feature the tert-butyl ester functional group.
Uniqueness
Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[321]octane-8-carboxylate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2NO3/c1-18(2,3)25-17(23)22-14-6-7-15(22)11-19(24,10-14)9-12-4-5-13(20)8-16(12)21/h4-5,8,14-15,24H,6-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMOSJOYIROHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CC3=C(C=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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